molecular formula C7H6N4O B13646274 1H-imidazo[4,5-b]pyridine-6-carboxamide

1H-imidazo[4,5-b]pyridine-6-carboxamide

Cat. No.: B13646274
M. Wt: 162.15 g/mol
InChI Key: ARIWQDYLRYFPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[4,5-b]pyridine-6-carboxamide is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure exhibits a close resemblance to naturally occurring purines, allowing it to interact with a wide range of biological targets and making it a privileged scaffold in pharmaceutical research . This compound serves as a key precursor in the synthesis of novel molecules with diverse pharmacological properties. Research indicates that derivatives of the imidazo[4,5-b]pyridine nucleus demonstrate potent antitumor activity by acting as inhibitors of crucial protein kinases involved in cell proliferation, such as Aurora A kinase, TBK1, IKK-ε, and JAK1 . Furthermore, the scaffold has been explored for its antimicrobial features , with studies showing that certain derivatives exhibit activity against Gram-positive bacteria like Bacillus cereus and can target enzymes like glucosamine-6-phosphate synthase in fungal pathogens . Additional research areas include its potential as a template for developing anti-inflammatory agents and its role in studying interactions with nucleic acids (DNA/RNA) as a basis for novel therapeutic strategies . The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridine-6-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)4-1-5-7(9-2-4)11-3-10-5/h1-3H,(H2,8,12)(H,9,10,11)

InChI Key

ARIWQDYLRYFPTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)C(=O)N

Origin of Product

United States

Preparation Methods

One-Pot Multi-Step Synthesis via N–C–N Bond Formation (Water-Isopropanol System)

A highly efficient and clean procedure was reported involving a one-pot sequence starting from 2-chloro-3-nitropyridine derivatives. The key steps are:

  • Step 1: Reaction of 2-chloro-3-nitropyridine with primary amines in a 1:1 water-isopropanol solvent mixture at 80 °C to form an intermediate.
  • Step 2: Reduction of the nitro group to diamine derivatives using zinc dust and concentrated hydrochloric acid.
  • Step 3: Condensation of the resulting diamines with substituted aldehydes in the same solvent system at 85 °C for 10 hours to form the imidazo[4,5-b]pyridine core.

This method benefits from the use of polar protic solvents (water-isopropanol), which promote the nucleophilic aromatic substitution, reduction, and heterocyclization steps efficiently without isolation of intermediates. The overall yields for various substituted derivatives are excellent, demonstrating broad substrate scope including electron-donating and electron-withdrawing aldehydes.

Experimental Highlights:

Step Reagents/Conditions Outcome Notes
1 2-chloro-3-nitropyridine + primary amine in H2O-IPA (1:1), 80 °C, 2 h Intermediate formation Monitored by TLC
2 Zn dust (1 equiv), conc. HCl (0.5 equiv), 80 °C, 45 min Diamine derivatives Zn dust filtered off post-reaction
3 Substituted aldehydes (1 equiv), 85 °C, 10 h Imidazo[4,5-b]pyridine derivatives Extracted with ethyl acetate, purified

Yields for this method typically range from high to excellent, with the final purification by silica gel chromatography.

Zinc Triflate Catalyzed Condensation of 3,4-Diaminopyridine with Aldehydes

Another green and efficient approach involves the direct condensation of 3,4-diaminopyridine with various aldehydes catalyzed by zinc(II) trifluoromethanesulfonate (zinc triflate) in methanol under reflux:

  • A mixture of 3,4-diaminopyridine (1 mmol), aldehyde (1.2 mmol), and Zn(OTf)2 (30 mol%) is refluxed in methanol for 12 hours.
  • After reaction completion, the mixture is concentrated, diluted with water, stirred, and the precipitated product is filtered, washed, and recrystallized from ethanol.

This method avoids harsh reagents such as POCl3, polyphosphoric acid, or TMS-Cl, commonly used in older protocols, and eliminates the need for a two-step process involving isolation of Schiff bases. The yields obtained range from 44% to 67%, depending on the aldehyde substrate.

Key advantages:

  • Mild reaction conditions (reflux in methanol).
  • Avoidance of toxic reagents.
  • Simplified workup and isolation.

Representative data:

Entry Aldehyde Used Product Yield (%) Melting Point (°C) Notes
1 2-Methoxybenzaldehyde 44-67 176-177 Off-white solid
... Various substituted aldehydes Similar range Reported per derivative Confirmed by 1H NMR

This zinc triflate catalysis method represents a significant improvement in the synthesis of 1H-imidazo[4,5-c]pyridine derivatives, including the carboxamide analogs.

Transition-Metal Catalyzed Cyclization and Amidation

A third approach involves Pd- or Cu-catalyzed regiospecific cyclization of 2-halo-3-acylaminopyridines or amidation of 2-chloro-3-amino-substituted pyridines:

  • These methods utilize palladium or copper catalysts with appropriate ligands to promote intramolecular cyclization or amidation.
  • The reaction conditions vary but typically involve elevated temperatures and specific ligands to achieve regioselectivity.
  • This method allows for the introduction of various substituents at different positions on the imidazo[4,5-b]pyridine ring.

While effective, these methods are more complex and require careful optimization of catalysts and ligands. They are less commonly used for the direct synthesis of 1H-imidazo[4,5-b]pyridine-6-carboxamide but are valuable for diversifying substitution patterns.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
One-pot N–C–N bond formation in H2O-IPA 2-chloro-3-nitropyridine, primary amines, Zn/HCl, aldehydes, 80-85 °C Simple, clean, one-pot, broad scope Requires Zn dust and acid handling High to excellent
Zinc triflate catalyzed condensation 3,4-diaminopyridine, aldehydes, Zn(OTf)2, reflux in MeOH Mild, green, avoids toxic reagents Longer reaction time (12 h) 44-67
Pd/Cu-catalyzed cyclization/amidation 2-halo-3-acylaminopyridines, Pd or Cu catalyst, ligands Regioselective, versatile substitution Complex catalyst system, optimization needed Variable

Chemical Reactions Analysis

Types of Reactions: 1H-imidazo[4,5-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-b]pyridines .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Modifications Biological Activity Key References
6-Bromo-1H-imidazo[4,5-b]pyridine Br at C6 Antiviral, kinase inhibition
6-(4-Nitrophenoxy)-derivatives 4-Nitrophenoxy at C6 Antitubercular (DprE1 inhibition)
1H-Imidazo[4,5-c]pyridine-6-carboxamide Isomeric ring fusion ([4,5-c] vs. [4,5-b]) Unknown (structural studies only)
3-Methyl-6-bromo-derivatives Me at N3, Br at C6 Pharmaceutical precursor
1-Methyl-6-phenyl-derivatives Me at N1, Ph at C6 Unspecified antihistamine activity

6-Bromo Derivatives

  • Synthesis : 6-Bromo-1H-imidazo[4,5-b]pyridines are synthesized via condensation of 6-bromo-pyridine-2,3-diamine with carboxaldehydes under reflux or microwave irradiation . Methylation at N3 (e.g., using methyl iodide) yields 3-methyl-6-bromo derivatives .
  • Applications : Bromo substituents serve as handles for cross-coupling reactions, enabling further functionalization .

6-(4-Nitrophenoxy) Derivatives

  • Synthesis: Ligand-based design strategies introduce 4-nitrophenoxy groups at C6 to enhance binding to DprE1 enzymes. The nitro group interacts with the cys387 residue of DprE1, critical for antitubercular activity .
  • Yield : Typical yields range from 50–70% for optimized routes .

Imidazo[4,5-c]pyridine Isomer

Pharmacological Profiles

Antitubercular Activity

  • 6-(4-Nitrophenoxy) Derivatives: Exhibit MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis, surpassing first-line drugs like rifampicin in some cases .
  • Mechanism : Nitro groups form covalent bonds with DprE1, disrupting cell wall synthesis .

Kinase Inhibition

  • 6-Bromo Derivatives : Show IC₅₀ values <100 nM against Aurora kinases, making them potent anticancer candidates .
  • Carboxamide Analogues : Enhanced selectivity for kinases due to hydrogen-bonding interactions with ATP-binding pockets .

Antiviral and Anti-inflammatory Activity

  • Parent Scaffold : Imidazo[4,5-b]pyridine derivatives inhibit viral replication (e.g., HIV) and reduce inflammation via COX-2 suppression .

Q & A

Q. What are the key considerations in optimizing the synthesis of 1H-imidazo[4,5-b]pyridine-6-carboxamide derivatives?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters:

  • Cyclization Conditions : Use acidic or basic conditions to form the imidazo[4,5-b]pyridine core. For example, cyclization of 2-aminopyridine derivatives with aldehydes/ketones under reflux (e.g., DMF at 80–100°C) .
  • Functional Group Compatibility : Protect reactive groups (e.g., carboxylic acid) during substitution or oxidation steps. Reduction of nitro groups to amines can be achieved with NaBH4 or LiAlH4 under inert atmospheres .
  • Yield and Purity : Column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification. Monitor reaction progress via TLC or HPLC .

Q. How can structural characterization of this compound derivatives be performed systematically?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm ring fusion patterns and substituent positions. For example, the imidazo[4,5-b]pyridine core shows distinct aromatic proton signals at δ 7.5–8.5 ppm .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯O bonds in 3-acetyl derivatives) .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to validate molecular formulas, especially for halogenated derivatives (e.g., bromo or chloro substituents) .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data for imidazo[4,5-b]pyridine derivatives in anticancer vs. antitubercular assays?

Methodological Answer: Contradictions often arise from structural nuances and assay conditions:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro at position 6) enhance antitubercular activity by targeting DprE1 enzymes, while bulky aryl groups (e.g., 4-methylphenyl) improve anticancer activity via tubulin inhibition .
  • Assay Optimization :
    • For antitubercular studies: Use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays (MIC values <10 μM indicate potency) .
    • For anticancer studies: Prioritize cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) and validate selectivity using non-cancerous cell lines (e.g., HEK-293) .
  • Data Normalization : Account for solubility differences by standardizing DMSO concentrations (<1% v/v) across assays .

Q. What computational strategies are effective in predicting the binding modes of imidazo[4,5-b]pyridine-6-carboxamide derivatives with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DprE1 (PDB: 4FDN) or tubulin (PDB: 1SA0). Key residues (e.g., Lys418 in DprE1) often form hydrogen bonds with the carboxamide group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energies (MM-PBSA) .
  • QSAR Models : Develop 2D/3D-QSAR using MOE or Dragon descriptors. For example, electronegative substituents at position 2 correlate with improved IC50 values in kinase inhibition .

Contradiction Analysis

  • Case Study : A 6-bromo derivative showed high in vitro anticancer activity but low in vivo efficacy.
    • Resolution : Poor pharmacokinetics due to bromine’s metabolic instability. Replace with CF3 to enhance half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.